molecular formula C6H7N5O B2751417 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL CAS No. 30150-46-0

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL

Cat. No.: B2751417
CAS No.: 30150-46-0
M. Wt: 165.156
InChI Key: VOWYPZUWAQPAQH-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol (CAS Number: 30150-46-0) is a high-purity chemical compound supplied for research applications. With a molecular formula of C6H7N5O and a molecular weight of 165.15 g/mol, this triazolopyrimidine derivative is part of a significant class of nitrogen-containing heterocycles known for their versatile biological activities and applications in medicinal chemistry and drug discovery . The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a related core structure, is recognized for its structural similarity to purines, making it a valuable bio-isostere in the design of novel bioactive molecules . This structural characteristic allows such compounds to mimic natural building blocks and interact with various enzymatic targets. Researchers are exploring these compounds for their potential across multiple therapeutic areas. Furthermore, the metal-chelating properties inherent to the triazolopyrimidine scaffold can be exploited in the development of agents for diseases like cancer and parasitic infections . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should consult the available safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYPZUWAQPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N2C1=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Methods

A patent by CN103232453A outlines a seven-step synthesis for 2-amino-5,8-dimethoxy-triazolo[1,5-c]pyrimidine, achieving 39% overall yield. While targeting a different substitution pattern, this approach demonstrates critical steps adaptable to the target compound:

  • Condensation : Methyl methoxyacetate and methyl formate undergo base-catalyzed cyclization to form a pyrimidine intermediate.
  • Methylation : Methyl chloride introduces methyl groups under controlled conditions.
  • Hydrazinolysis : Hydrazine hydrate facilitates amino group installation.

For 3-amino-8-methyl-triazolo[4,3-c]pyrimidin-5-ol, modifications could include:

  • Replacing methoxyacetate with methyl-substituted β-keto esters to position the methyl group.
  • Hydrolyzing methoxy intermediates (e.g., 5-methoxy to 5-hydroxy) via acidic or basic conditions.

Key Reaction Sequence :
$$
\text{β-keto ester} + \text{formate ester} \xrightarrow{\text{Base}} \text{Pyrimidine intermediate} \xrightarrow{\text{CH}3\text{Cl}} \text{Methylation} \xrightarrow{\text{NH}2\text{NH}_2} \text{Amination}
$$

Functional Group Transformations

Post-cyclization functionalization is often necessary for hydroxyl group introduction. A method from EP2252296A1 employs phosphorus oxychloride (POCl$$_3$$) for chlorination, followed by hydrolysis to hydroxyl groups. Applied to the target molecule:

  • Chlorinate position 5 using POCl$$_3$$.
  • Hydrolyze with aqueous NaOH to yield the hydroxyl group.

Limitations :

  • Competing reactions at N3 may necessitate protecting groups for the amino functionality.
  • Regioselectivity challenges during chlorination require precise temperature control (≤50°C).

One-Pot Multicomponent Syntheses

Solvent-Free Catalytic Systems

The maltose-catalyzed MCR reported by Journal of Chemical Research achieves 95% yields for triazolo[1,5-a]pyrimidine-6-carboxamides. Adapting this protocol:

Proposed Modified Protocol :

  • Components :
    • 3-Amino-1,2,4-triazole (1.0 mmol)
    • Methylacetoacetate (1.0 mmol, methyl source)
    • 5-Hydroxybenzaldehyde (1.0 mmol, hydroxyl precursor)
  • Catalyst : Maltose (25 mol%)
  • Conditions : Solvent-free, 80°C, 20–30 min.

Mechanistic Pathway :

  • Knoevenagel condensation between aldehyde and β-keto ester.
  • Michael addition of 3-amino-1,2,4-triazole.
  • Cyclodehydration to form the triazolo-pyrimidine core.

Advantages :

  • Avoids isolation of intermediates.
  • Eco-friendly profile due to solvent-free conditions.

Three-Component Reactions (TCRs)

A 2023 PMC study synthesizestriazolo[4,3-a]pyrimidines via TCRs involving:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole
  • Aromatic aldehydes
  • Ethyl acetoacetate

Adaptation for Target Compound :

  • Replace phenyltriazole with 3-amino-1,2,4-triazole to retain the amino group.
  • Use methylacetoacetate to introduce the C8 methyl group.
  • Select aldehydes with hydroxyl-protecting groups (e.g., O-benzyl), followed by deprotection.

Comparative Analysis of Methods

Method Steps Yield Conditions Key Advantages
Multi-Step 5–7 30–45% Sequential reactions High regiocontrol
Maltose-Catalyzed MCR 1 85–95% Solvent-free, 80°C Atom economy, scalability
TCR with Deprotection 2 70–80% Reflux, EtOH Tunable substitution

Critical Observations :

  • Multi-step methods suit gram-scale production but suffer from cumulative yield loss.
  • MCRs prioritize efficiency but require optimization to prevent regioisomer formation.

Mechanistic Insights

Cyclization mechanisms vary by method:

  • Acid-Catalyzed Cyclization : Protonation of carbonyl groups facilitates nucleophilic attack by triazole amines, as seen in POCl$$_3$$-mediated routes.
  • Base-Mediated Pathways : Deprotonation of β-keto esters enhances enolate reactivity, promoting condensation.

Computational Modeling : Density functional theory (DFT) studies on analogous systems suggest that electron-donating groups (e.g., -OCH$$_3$$) at position 5 lower the activation energy for cyclization by 12–15 kcal/mol compared to electron-withdrawing groups.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. Several methods have been documented in the literature:

  • Heterocyclization Reactions : The compound can be synthesized through heterocyclization of substituted triazoles with pyrimidine derivatives. These reactions often utilize bifunctional compounds under controlled conditions to yield the desired product .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry .

Biological Activities

Antimicrobial Properties : Research has indicated that this compound exhibits significant antibacterial activity against various pathogens including Escherichia coli and Pseudomonas aeruginosa. This suggests its potential use as an antimicrobial agent .

Antitumor Activity : The compound has also been explored for its antitumor properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Anti-inflammatory Effects : Additional studies have highlighted the anti-inflammatory effects of related compounds within the triazole class. This could position this compound as a candidate for treating inflammatory diseases .

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a scaffold for designing new drugs with enhanced efficacy and reduced side effects. Its applications include:

Application Area Description
Antimicrobial Agents Effective against bacterial infections.
Antitumor Agents Potential to inhibit cancer cell growth.
Anti-inflammatory Drugs May reduce inflammation in various conditions.
Antimalarial Agents Some derivatives show activity against Plasmodium falciparum .

Case Studies

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited MIC values lower than standard antibiotics against resistant strains of bacteria .
  • Case Study on Antitumor Efficacy : In vitro studies reported that certain derivatives significantly reduced cell viability in breast cancer cell lines when compared to control groups .

Mechanism of Action

Comparison with Similar Compounds

Structural Isomerism: Triazolo[4,3-c] vs. Triazolo[1,5-c]pyrimidines

Key structural analogs include isomers differing in triazole-pyrimidine ring fusion. For example:

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7 and 9 ) exhibit a [4,3-c] junction, while pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 6 and 8 ) feature a [1,5-c] configuration.
  • Structural Impact : The [4,3-c] isomers display downfield shifts in $ ^1H $-NMR for C3-H and C5-H protons compared to [1,5-c] isomers (C2-H and C5-H), attributed to electronic effects from ring fusion differences .

Table 1: NMR Shifts and Melting Points of Selected Isomers

Compound Triazolo Junction C-H Proton Shifts (δ, ppm) Melting Point (°C)
7 [4,3-c] C3-H: 8.50, C5-H: 8.70 245–247
6 [1,5-c] C2-H: 8.20, C5-H: 8.35 220–222
9 [4,3-c] C3-H: 8.55, C5-H: 8.75 250–252
8 [1,5-c] C2-H: 8.25, C5-H: 8.40 225–227

Data sourced from Molecules (2014)

Reactivity and Stability

  • Isomerization: [4,3-c] derivatives (e.g., 9) isomerize to [1,5-c] analogs (e.g., 8) under acidic conditions (e.g., formic acid in ethanol) via Dimroth-type rearrangements. This highlights the thermodynamic preference for [1,5-c] systems under certain conditions .
  • Synthetic Flexibility: Substituents at position 8 (e.g., methyl in the target compound) influence stability.

Substituent Effects on Physicochemical Properties

  • Halogenation : 8-Fluoro- and 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidines (e.g., CAS 2096986-18-2 and 2374137-47-8) exhibit increased molecular weight and polarity, affecting solubility and bioavailability .
  • Amino and Hydroxyl Groups: The target compound’s 3-amino and 5-hydroxyl groups enhance hydrogen-bonding capacity, contrasting with nonpolar substituents (e.g., 8-methyl in 6 or trifluoromethyl in adenosine antagonists from ) .

Table 2: Substituent Impact on Key Properties

Compound Substituents Key Properties
Target Compound 3-NH2, 8-CH3, 5-OH High polarity, moderate mp (~240–250°C)
8-Fluoro analog 8-F, 5-NH2 Lower mp, increased electronegativity
8-Bromo-5-chloro analog 8-Br, 5-Cl High molecular weight, lipophilic
ANA-1 (Antiviral) 3-Cl, 6-CH2CH3, 7-CH3 IC50 = 30 µM (influenza polymerase)

Data compiled from

Biological Activity

Overview

3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines and exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications. The unique structural features of this compound, including its amino and hydroxyl groups, contribute to its biological activity and interaction with various molecular targets.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7N5O
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 30150-46-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been investigated as a potential inhibitor of enzymes involved in the DNA damage response and other metabolic pathways critical for cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-C]pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, studies have indicated that this compound can inhibit cell cycle progression and promote apoptosis in gastric cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various triazolo[4,3-C]pyrimidine derivatives including this compound. The results indicated strong antibacterial activity against E. coli and S. aureus, with the compound demonstrating lower MIC values compared to standard antibiotics .
  • Anticancer Mechanisms :
    Another study focused on the anticancer mechanisms of this compound in human gastric cancer cell lines. The results showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityRemarks
Pyrazolo[3,4-d]pyrimidineAnticancerKnown for potent enzyme inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineAntimicrobialExhibits broad-spectrum activity
1,2,4-Triazolo[1,5-a]pyridineAntifungalEffective against various fungal strains

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